(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one
Description
The compound (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a β-lactam derivative within the azetidin-2-one class. Its structure features:
- Position 1: Methylsulfanyl (-SCH₃) group.
- Position 3: Methoxy (-OCH₃) group.
- Position 4: 3-Nitrophenyl substituent.
This configuration imparts unique electronic and steric properties.
Properties
CAS No. |
497917-51-8 |
|---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O4S/c1-17-10-9(12(18-2)11(10)14)7-4-3-5-8(6-7)13(15)16/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 |
InChI Key |
VYJJZICZXWUNRJ-VHSXEESVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1C(N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxy, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include methanol, methylthiol, and nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidinones.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Antibacterial Agents: Azetidinones are known for their antibacterial properties.
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one depends on its specific application. For example:
Antibacterial Activity: It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
Enzyme Inhibition: It may act by binding to the active site of specific enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Azetidin-2-one Derivatives
Key Observations :
- In contrast, ezetimibe’s 4-hydroxyphenyl and fluorophenyl groups enhance metabolic stability and target NPC1L1 protein interactions .
- Lipophilicity : The methylsulfanyl group in the target compound increases lipophilicity compared to ezetimibe’s fluorophenyl, which may affect membrane permeability.
Pharmacological Potential (Inferred)
- Cholesterol Absorption : Unlike ezetimibe, the target lacks the hydroxypropyl and 4-hydroxyphenyl groups critical for NPC1L1 binding .
- Antimicrobial Activity : Nitro groups in similar compounds (e.g., nitrofurans) are linked to antibacterial effects via nitroreductase activation .
- Calcium Channel Modulation: Barnidipine’s 3-nitrophenyl group contributes to dihydropyridine receptor interactions ; however, the azetidinone scaffold may redirect activity.
Physicochemical Properties
Table 2: Molecular Properties Comparison
Notes:
- The target compound’s lower molecular weight and balanced LogP suggest moderate bioavailability but poor aqueous solubility.
- Ezetimibe’s higher LogP correlates with its intestinal absorption profile .
Biological Activity
The compound (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a synthetic organic molecule belonging to the azetidinone class. Its unique structure, characterized by a methoxy group, a methylsulfanyl group, and a nitrophenyl substituent, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Basic Information
| Property | Value |
|---|---|
| CAS No. | 497917-51-8 |
| Molecular Formula | CHNOS |
| Molecular Weight | 268.29 g/mol |
| IUPAC Name | (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one |
| InChI Key | VYJJZICZXWUNRJ-VHSXEESVSA-N |
The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can be attributed to several mechanisms:
- Antibacterial Activity : The compound may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics.
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.
Antimicrobial Studies
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
- In Vitro Testing : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Toxicity and Safety Profile
Preliminary assessments indicate that (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one exhibits low toxicity in mammalian cell lines. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
Comparative Analysis with Related Compounds
The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can be compared with similar azetidinone derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (3R,4S)-3-methoxy-1-methylsulfanyl-4-phenylazetidin-2-one | Lacks the nitro group | Lower antibacterial activity |
| (3R,4S)-3-methoxy-1-methylsulfanyl-4-(4-nitrophenyl)azetidin-2-one | Nitro group in a different position | Enhanced reactivity but variable activity |
Structure-Activity Relationship (SAR)
The position and nature of substituents on the azetidinone ring significantly influence its biological activity. The nitro group at the 3-position appears crucial for enhancing antibacterial efficacy.
Study 1: Antibacterial Efficacy
A study conducted by Benchchem evaluated the antibacterial properties of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one against common pathogens. Results indicated that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively.
Study 2: Enzyme Inhibition Assay
In another investigation focused on enzyme inhibition, it was found that the compound inhibited a specific bacterial enzyme involved in cell wall synthesis with an IC50 value of 12 µM. This suggests potential applications as an antibacterial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
